Isoviolanthrene

Organic semiconductors Solid-state resistivity Thermal activation energy

OFET researchers needing high intrinsic dark conductivity face limited isomer options with validated head-to-head data. Isoviolanthrene (CAS 4430-29-9) directly addresses this: • 2.5× lower solid-state resistivity (8.4×10¹³ Ωcm) vs. violanthrene at 15°C • Reduced hole injection barrier (IE 6.76 eV vs. 6.86 eV) with Au/ITO electrodes • 0.85 eV photoconductivity threshold extends detection into near-IR Lower sublimation enthalpy (218 kJ/mol) permits gentler thermal vacuum deposition, reducing degradation risk during thin-film fabrication.

Molecular Formula C34H20
Molecular Weight 428.5 g/mol
CAS No. 4430-29-9
Cat. No. B1616498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoviolanthrene
CAS4430-29-9
Molecular FormulaC34H20
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1C2=C3C(=CC=C4C3=C(C=C2)C5=CC=C6C7=CC=CC=C7CC8=C6C5=C4C=C8)C9=CC=CC=C91
InChIInChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2
InChIKeyHKSRHNHDUAHAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoviolanthrene (CAS 4430-29-9): Physicochemical and Semiconductor Profile


Isoviolanthrene (CAS 4430-29-9), systematically named 9,18-dihydrodinaphtho[1,2,3-cd:1',2',3'-lm]perylene, is a C34H20 polycyclic aromatic hydrocarbon (PAH) belonging to the peropyrene-type large PAH family. With a molecular weight of 428.52 g/mol, a melting point of approximately 510 °C, and a density of ~1.365 g/cm³, it is a sparingly soluble, high-melting solid that exhibits intrinsic organic semiconductor behavior [1]. The compound is the 9,18-dihydro regioisomer of the dibenzoperylene scaffold, structurally distinct from its better-known congener violanthrene (CAS 81-31-2, 5,10-dihydro isomer) by the position of the two saturated methylene bridges, which alters its electronic ground-state symmetry and solid-state packing [2]. First characterized as an organic semiconductor by Inokuchi in the early 1950s alongside violanthrene, ovalene, and pyranthrene, isoviolanthrene has been explicitly cited in semiconductor device patents as a candidate for high-carrier-mobility thin-film transistor layers [3].

Organic semiconductor research
Head-to-head comparator data available
Thin-film device fabrication
Astrochemical reference compound

Why Isoviolanthrene Outperforms Violanthrene and Other Large PAHs


Although isoviolanthrene and violanthrene share the identical molecular formula (C34H20) and molecular weight (428.52 g/mol), their differing methylene bridge positions produce measurably distinct solid-state electronic properties. The 9,18-dihydro configuration of isoviolanthrene yields a smaller thermal activation energy for semiconduction (Δε = 0.82 eV) and approximately 2.5-fold lower room-temperature electrical resistivity compared to its 5,10-dihydro isomer violanthrene [1]. The two isomers also differ in gas-phase ionization energy by 0.10 eV and in enthalpy of sublimation by ~5.8 kJ/mol, reflecting altered intermolecular interactions that impact film deposition behavior and charge injection barriers in device architectures [2][3]. Compared with other large PAH semiconductors such as ovalene (Δε = 1.13 eV, ρ ~ 2.3×10^15 Ωcm), isoviolanthrene occupies a distinct and narrower band-gap regime suited to lower-threshold photoconductivity applications [1]. Furthermore, the reduced molecular symmetry of isoviolanthrene relative to ovalene and coronene activates additional vibrational modes in the astrophysically important 7–9 μm mid-infrared region, a spectroscopic feature not replicated by more symmetric PAHs [4].

Property
Isoviolanthrene
This product
Violanthrene / Ovalene
Closest analogs
Solid-state resistivity
Reported lower resistivity at reference conditions
Higher resistivity may shift carrier transport evaluation
Photoconductivity gap
Narrower threshold gap observed
Wider gap requires higher-energy photons; spectral response differs
Ionization energy
Lower hole injection barrier inferred
Higher ionization energy may alter electrode interface compatibility
Sublimation enthalpy
Marginally lower; reported easier film deposition
Slightly higher sublimation energy may affect process window
Mid-IR signature
Unique vibrational pattern in 7–9 μm range
More symmetric analogs lack equivalent mode activation

Quantitative Differentiation Evidence Versus Closest Analogs


Solid-State Resistivity and Thermal Activation Energy Comparison

In a landmark 1951 study directly comparing eleven condensed polynuclear aromatic compounds, isoviolanthrene exhibited a thermal activation energy for semiconduction (Δε) of 0.82 eV and a resistivity (ρ) at 15 °C of 8.4×10^13 Ωcm. Its direct structural isomer violanthrene (5,10-dihydro) showed a higher Δε of 0.85 eV and a resistivity of 2.1×10^14 Ωcm [1]. Thus, isoviolanthrene is approximately 2.5-fold more conductive at room temperature than violanthrene. Ovalene, a more compact C32H14 PAH often considered as an alternative large nanographene semiconductor, exhibited a Δε of 1.13 eV and a resistivity of 2.3×10^15 Ωcm in the same study—representing a resistivity roughly 27 times greater than that of isoviolanthrene [1].

Resistivity & Activation Energy
Head-to-head
ρ 8.4×10¹³ Ωcm, Δε 0.82 eV (isoviolanthrene) vs. ρ 2.1×10¹⁴ Ωcm, Δε 0.85 eV (violanthrene) at 15 °C
Approx. 2.5× lower resistivity; ovalene resistivity ~27× higher
Reported lower resistivity supports semiconductor assessment
Identical measurement conditions; compressed powder pellets
Organic semiconductors Solid-state resistivity Thermal activation energy

Photoconductivity Threshold Energy Gap Comparison

In a subsequent 1954 photoconductivity study by the same group, the energy gap between the full ground band and the empty excited band—estimated from the threshold of the spectral response of photoelectric current—was determined as 0.85 eV for isoviolanthrene (III), 0.88 eV for violanthrene (IV), and 1.20 eV for ovalene (VII) [1]. The 0.03 eV narrower photoconductivity gap of isoviolanthrene relative to violanthrene, and the substantially narrower gap compared with ovalene (0.35 eV difference), confirm that isoviolanthrene exhibits a lower-energy photoresponse onset.

Photoconductivity Energy Gap
Head-to-head
0.85 eV (isoviolanthrene) vs. 0.88 eV (violanthrene) vs. 1.20 eV (ovalene)
Gap narrower by 0.03 eV vs. violanthrene; 0.35 eV vs. ovalene
Broader photoresponse onset may support photodetector studies
Solid-state spectral response measurement; same study
Photoconductivity Energy gap Organic photodetectors

Gas-Phase Ionization Energy and Hole Injection Barrier

Gas-phase ionization energies (IE) determined by the charge-transfer spectrometric (CTS) method and compiled in the NIST Standard Reference Database yield a value of 6.76 eV for isoviolanthrene [1] versus 6.86 eV for violanthrene [2], both from the same primary source (Kuroda, 1964). The 0.10 eV lower ionization energy of isoviolanthrene indicates a higher-lying HOMO and thus a lower barrier to hole injection from common electrode materials such as gold (work function ~5.1 eV) or ITO (~4.7–4.9 eV) in organic electronic devices.

Gas-Phase Ionization Energy
Head-to-head
6.76 eV (isoviolanthrene) vs. 6.86 eV (violanthrene)
0.10 eV lower; CTS method, same primary study
Lower hole injection barrier may improve electrode coupling
NIST-curated data; gas-phase measurement
Ionization potential Charge injection UPS spectroscopy

Enthalpy of Sublimation and Thin-Film Deposition

The enthalpy of sublimation (ΔsubH) for isoviolanthrene, measured by the mass effusion (ME) method and compiled in the NIST database, is 218 kJ/mol at 590 K [1]. For violanthrene, the corresponding value from the same primary study is 223.8 ± 8.8 kJ/mol, also at 590 K [2]. The ~5.8 kJ/mol lower sublimation enthalpy of isoviolanthrene indicates weaker intermolecular cohesive forces in the solid state, consistent with the 1982 finding that isoviolanthrene A adopts a coplanar structure but with distinct intermolecular packing compared to violanthrene A [3].

Enthalpy of Sublimation
Head-to-head
218 kJ/mol (isoviolanthrene) vs. 223.8 ± 8.8 kJ/mol (violanthrene) at 590 K
~5.8 kJ/mol lower; mass effusion method
Reported easier thermal evaporation for thin-film deposition
Same temperature range; data from Inokuchi et al. 1952
Sublimation enthalpy Thin-film deposition Thermal evaporation

Mid-Infrared Vibrational Signature and Molecular Symmetry

A 2019 study combining free-electron laser infrared experiments with quantum chemical computations demonstrated that the cation of isoviolanthrene (C34H18•+) exhibits activation of vibrational modes in the 7–9 μm range that are not present in more symmetric PAH cations such as ovalene•+ (C32H14•+, D2h symmetry) [1]. The reduction in molecular symmetry upon going from ovalene (compact, highly symmetric) to isoviolanthrene causes additional IR-active C–H out-of-plane and C–C stretching modes to appear, producing a broader and more complex mid-IR emission profile. This was explicitly confirmed across four PAH cations—perylene•+, peropyrene•+, ovalene•+, and isoviolanthrene•+—with isoviolanthrene showing the most pronounced broadening [1].

Mid-IR Vibrational Signature
Class-level
Activation of additional 7–9 μm modes not observed in ovalene•+
IRMPD spectroscopy at FELIX; broader emission profile confirmed
Unique IR fingerprint may support astrochemical band deconvolution
Qualitative comparison; based on reduced molecular symmetry
IR spectroscopy Astrochemistry Molecular symmetry

Patent-Cited Utility in High-Mobility Vertical Transistors

Japanese Patent JP2005079163A, published in 2005, explicitly claims a semiconductor device comprising a thin film formed from at least one compound selected from a group that includes isoviolanthrene (イソビオラントレン) alongside quaterrylene, dibenzocoronene, tetrabenzocoronene, hexabenzocoronene, circumanthracene, bisantene, circobiphenyl, and isoviolanthrone [1]. The patent specifies that isoviolanthrene is suitable for forming a semiconductor layer in which the molecular plane is oriented at an angle of less than 90° relative to the substrate surface—a structural feature associated with enhanced vertical carrier mobility in transistor architectures [1]. This places isoviolanthrene in a curated set of large PAHs deemed promising for high-mobility OFET applications at the time of filing.

Patent-Cited Device Utility
Supporting evidence
JP2005079163A explicitly names isoviolanthrene as a semiconductor-layer material
Listed alongside benchmark large PAHs for vertical OFET structures
Patent recognition may reduce adoption risk in R&D device studies
No quantitative mobility data in patent; qualitative eligibility
Organic field-effect transistor Patent Carrier mobility

Best Research and Industrial Application Scenarios


OFET Active Layers Requiring Lower Dark Resistivity

For OFET research programs where maximizing intrinsic dark conductivity in the semiconductor layer is a priority, isoviolanthrene offers a quantitatively validated advantage: its solid-state resistivity at 15 °C (8.4×10^13 Ωcm) is approximately 2.5× lower than that of its direct isomer violanthrene (2.1×10^14 Ωcm), as demonstrated in the Inokuchi 1951 head-to-head study [1]. Furthermore, isoviolanthrene's lower gas-phase ionization energy (6.76 eV vs. 6.86 eV for violanthrene) suggests a reduced hole injection barrier when interfaced with gold or ITO electrodes [2][3]. The compound is explicitly named in JP2005079163A as a viable semiconductor material for vertical-type transistors, lending patent-based credibility to its device applicability [4].

Broadband Organic Photodetector Research

Isoviolanthrene's photoconductivity threshold energy gap of 0.85 eV—lower than both violanthrene (0.88 eV) and ovalene (1.20 eV) as measured under identical experimental conditions [1]—makes it the preferred candidate among peropyrene-type PAHs for broadband photodetection extending into the near-infrared regime. The 0.35 eV advantage over ovalene corresponds to a significant extension of the long-wavelength photosensitivity cutoff, enabling photocurrent generation from lower-energy photons. This property is directly relevant for organic photodetector and organic photovoltaic research programs targeting low-band-gap active materials.

Thermal Vacuum Sublimation Thin-Film Deposition

The 5.8 kJ/mol lower enthalpy of sublimation of isoviolanthrene (218 kJ/mol) relative to violanthrene (223.8 ± 8.8 kJ/mol), both measured at 590 K [1][2], translates to a practical processing advantage in thermal vacuum deposition workflows. A lower sublimation enthalpy permits evaporation at a marginally reduced source temperature, which can mitigate thermal degradation of the organic semiconductor during prolonged deposition runs and improve film thickness uniformity. For research groups fabricating PAH-based thin-film devices via physical vapor deposition, isoviolanthrene therefore offers a more forgiving thermal processing window than its isomer.

Astrochemical Reference for Mid-IR Emission Band Deconvolution

Isoviolanthrene's reduced molecular symmetry relative to compact, highly symmetric PAHs such as ovalene and coronene causes the activation of additional vibrational modes in the 7–9 μm mid-infrared region, as experimentally confirmed by IRMPD spectroscopy at the FELIX facility [1]. This unique IR signature makes isoviolanthrene an indispensable laboratory reference compound for astrochemical research groups seeking to deconvolve the broad Class D astronomical PAH emission plateaus observed in photodissociation regions and circumstellar envelopes. No other PAH of comparable size reproduces this specific broadening pattern, making procurement of high-purity isoviolanthrene essential for generating reference spectra in this wavelength range.

Application
Selection Property
Validation Focus
OFET active-layer research
Dark resistivity profile
Solid-state resistivity at reference temperature
Broadband organic photodetector studies
Photoconductivity threshold gap
Spectral response onset measurement
Thermal vacuum sublimation deposition
Sublimation enthalpy
Deposition temperature and film uniformity assessment
Astrochemical mid-IR reference
Mid-IR vibrational signature
IRMPD spectral broadening vs. symmetric PAHs
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